1-ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at the first nitrogen atom, a methoxybenzyl group at the nitrogen atom, and an amine group at the fourth position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as sodium hydride.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Introduction of the Amine Group: The amine group can be introduced through a reductive amination reaction using an appropriate reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazole ring or the amine group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as hydrazines or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for the development of new drugs.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.
Interaction with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.
Modulation of Gene Expression: Affecting the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
1-Ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-ethyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine: Similar structure but with a methyl group at the fourth position of the pyrazole ring.
1-ethyl-N-(4-methoxybenzyl)-1H-tetrazol-5-amine: Similar structure but with a tetrazole ring instead of a pyrazole ring.
1-ethyl-N-(4-methoxybenzyl)-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group at the fourth position of the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxybenzyl group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C13H18ClN3O |
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Molecular Weight |
267.75 g/mol |
IUPAC Name |
1-ethyl-N-[(4-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-3-16-10-12(9-15-16)14-8-11-4-6-13(17-2)7-5-11;/h4-7,9-10,14H,3,8H2,1-2H3;1H |
InChI Key |
KZBXMQZUXBPZJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
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